molecular formula C24H32N6O11 B1682937 Tavilermide CAS No. 263251-78-1

Tavilermide

Cat. No.: B1682937
CAS No.: 263251-78-1
M. Wt: 580.5 g/mol
InChI Key: DVJXNXPFYJIACK-ULQDDVLXSA-N
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Description

Tavilermide, also known by its developmental code name MIM-D3, is a selective, cyclic tripeptide partial agonist of the tropomyosin receptor kinase A (TrkA). This compound belongs to the class of nerve growth factor mimetics and was first synthesized by Burgess and co-workers at Texas A&M University. This compound is primarily under development by Mimetogen Pharmaceuticals as an ophthalmic solution for the treatment of dry eye disease and is currently in phase III clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tavilermide involves solid-phase synthesis techniques. The key steps include the formation of cyclic peptidomimetics through nucleophilic aromatic substitution (S_NAr) cyclizations. This method allows for the creation of cyclic structures that mimic the β-turns found in proteins .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method is advantageous for producing peptides with high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization and purification steps .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group present in its structure.

    Reduction: The nitro group can also be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Tavilermide has several scientific research applications, particularly in the fields of ophthalmology, neurology, and regenerative medicine:

Mechanism of Action

Tavilermide exerts its effects by selectively binding to and activating the TrkA receptor, a high-affinity receptor for nerve growth factor. Upon binding, this compound initiates a cascade of intracellular signaling pathways that lead to increased cell survival, reduced apoptosis, and enhanced cellular repair mechanisms. This activation promotes the secretion of glycoconjugates in conjunctival cells, which helps in maintaining the ocular surface and improving tear quality .

Comparison with Similar Compounds

    Cenegermin: Another nerve growth factor mimetic used for treating neurotrophic keratitis.

    NGF (Nerve Growth Factor): The natural ligand for TrkA receptors, involved in the growth, maintenance, and survival of neurons.

Comparison:

    Tavilermide vs. Cenegermin: Both compounds are used in ophthalmology, but this compound is specifically being developed for dry eye disease, whereas Cenegermin is used for neurotrophic keratitis.

    This compound vs. NGF: this compound is a synthetic mimetic with a more stable and selective profile compared to the natural nerve growth factor.

Biological Activity

Tavilermide, also known as MIM-D3, is a synthetic neurotrophin mimetic designed to activate the nerve growth factor (NGF) receptor, TrkA. This compound is primarily being developed for the treatment of dry eye disease (DED). The following sections will discuss its mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

This compound mimics the action of NGF, which is crucial for the survival and differentiation of neurons. Upon binding to TrkA, this compound induces receptor dimerization and autophosphorylation, activating several downstream signaling pathways that promote neuronal survival and function. These pathways include:

  • Ras-MAPK Pathway : Regulates cell differentiation and survival.
  • PI3K-AKT Pathway : Involved in cell survival mechanisms.
  • NF-kB Pathway : Controls transcription of genes associated with cell survival.

This multifaceted action supports not only neuronal health but also enhances ocular surface healing in patients with DED .

Phase 2 Studies

In a Phase 2 study involving 150 subjects with moderate dry eye symptoms, participants were randomized to receive either 1% or 5% this compound or a placebo. The treatment lasted for 28 days, with key findings indicating:

  • Significant Improvement : Both concentrations showed statistically significant improvements in corneal fluorescein staining and ocular discomfort (p<0.05).
  • Safety Profile : No significant safety concerns were reported across the study population .

Phase 3 Studies

Three Phase 3 studies further evaluated the efficacy of this compound in larger populations:

  • Study Design : Approximately 400 subjects per study were treated with either 1% this compound or placebo for 8 weeks.
  • Results : Small but significant treatment effects were observed in reducing signs and symptoms of dry eye (p<0.05). The studies confirmed excellent safety and tolerability profiles for this compound .

The most notable Phase 3 trial involved 500 subjects treated with 5% this compound over a period of 12 weeks. Key outcomes included:

  • Primary Endpoint Achievement : Statistically significant improvement in corneal fluorescein staining at 12 weeks.
  • Onset of Effect : Notable improvements were observed as early as 2 weeks into treatment, with continued benefits through to the end of the study .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study PhaseConcentrationDurationKey FindingsSafety Profile
Phase 21% & 5%28 daysSignificant improvement in dry eye symptomsNo significant safety concerns
Phase 31%8 weeksSmall but significant treatment effectsExcellent safety profile
Phase 35%12 weeksSignificant improvement in corneal stainingExcellent safety profile

Case Studies

A study conducted on a rat model of DED demonstrated that this compound effectively decreased corneal staining scores compared to vehicle treatments. Additionally, it was found to promote conjunctival goblet cell density, which is essential for maintaining ocular surface health .

Properties

IUPAC Name

3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJXNXPFYJIACK-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180937
Record name D-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263251-78-1
Record name Tavilermide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAVILERMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMG938VJ6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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